6-Azabicyclo[3.2.0]hept-3-ene
Description
Significance of Bicyclic Nitrogen Heterocycles in Modern Organic Synthesis
Bicyclic nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within a fused two-ring system. openaccessjournals.comwikipedia.org These structures are of immense interest in organic chemistry and medicinal chemistry for several reasons. Their rigid, three-dimensional frameworks offer a level of conformational constraint that is often crucial for specific biological interactions. openaccessjournals.comopenmedicinalchemistryjournal.com This structural rigidity allows for the precise orientation of functional groups in space, a key factor in the design of targeted pharmaceuticals. openaccessjournals.com
The presence of a nitrogen atom imparts unique chemical properties to these molecules, including basicity and nucleophilicity, and the ability to form hydrogen bonds. openmedicinalchemistryjournal.com These characteristics are fundamental to their roles in both biological processes and chemical transformations. openmedicinalchemistryjournal.com Consequently, bicyclic nitrogen heterocycles are found at the core of numerous natural products and synthetic drugs. openmedicinalchemistryjournal.comnih.gov The development of efficient synthetic methods to construct these scaffolds is a major focus of contemporary organic synthesis, as it provides access to novel chemical entities with potential therapeutic applications. nih.govorganic-chemistry.org
Historical Trajectory and Evolution of Research on 6-Azabicyclo[3.2.0]hept-3-ene
Research into the this compound framework and its derivatives has been closely linked to the discovery and development of carbapenem (B1253116) antibiotics. wikipedia.org Thienamycin, a potent naturally occurring antibiotic discovered in 1976, features a related 1-azabicyclo[3.2.0]hept-2-ene core structure. wikipedia.org This discovery spurred significant interest in the synthesis of related bicyclic β-lactam systems.
A key breakthrough in accessing enantiomerically pure derivatives of this scaffold was the use of biocatalysis. Specifically, the enantioselective hydrolysis of the racemic β-lactam, (±)-6-azabicyclo[3.2.0]hept-3-en-7-one, using the bacterium Rhodococcus equi provided access to the (1R,5S)-enantiomer. researchgate.netrsc.org This enantiomerically pure intermediate became a crucial precursor for the synthesis of the antifungal agent cispentacin. researchgate.netrsc.orgresearchgate.net This chemoenzymatic approach highlighted the power of combining traditional organic synthesis with enzymatic methods to achieve high levels of stereocontrol. rsc.org Further research has explored various synthetic strategies, including cycloaddition reactions, to construct the azabicyclo[3.2.0]heptane skeleton. enamine.netnih.govresearchgate.net
Unique Structural Features and Intrinsic Strain of the this compound Core
The this compound molecule possesses a distinctive fused ring system, consisting of a five-membered cyclopentene (B43876) ring fused to a four-membered azetidine (B1206935) ring. This fusion of a four-membered ring with a five-membered ring results in significant ring strain. The bicyclo[3.2.0]heptane system is inherently more strained than its bicyclo[3.3.0]octane counterpart but less so than the highly constrained bicyclo[2.2.1]heptane (norbornane) framework.
This intrinsic strain has profound implications for the reactivity of the molecule. The strained bonds are more susceptible to cleavage, making the scaffold a useful precursor for ring-opening reactions to generate highly functionalized monocyclic systems. researchgate.net For instance, reductive cleavage of the N-O bond in related 2-oxa-3-azabicyclo[2.2.1]hept-5-ene systems can lead to functionalized [3.2.0] bicyclic structures. researchgate.net The geometry of the ring fusion also dictates the stereochemical outcome of reactions, providing a handle for stereoselective synthesis.
Overview of the Compound's Role as a Versatile Synthetic Intermediate
This compound and its derivatives, particularly the ketone 6-azabicyclo[3.2.0]hept-3-en-7-one, are highly valuable intermediates in organic synthesis. smolecule.com Their utility stems from the combination of their strained bicyclic nature and the presence of multiple functional groups or sites for functionalization.
The β-lactam moiety in 6-azabicyclo[3.2.0]hept-3-en-7-one is a key reactive site. It can undergo nucleophilic attack and ring-opening to provide access to a variety of β-amino acid derivatives, which are important building blocks for peptides and other biologically active molecules. rsc.org The double bond in the five-membered ring can be subjected to various transformations, such as epoxidation, to introduce further functionality. researchgate.net Furthermore, the bicyclic framework itself can serve as a rigid scaffold for the synthesis of more complex polycyclic systems through reactions like cycloadditions. The ability to access enantiomerically pure forms of these intermediates through methods like enzymatic resolution further enhances their importance in the stereocontrolled synthesis of complex target molecules. rsc.org
Structure
3D Structure
Properties
CAS No. |
1638763-35-5 |
|---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
IUPAC Name |
6-azabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C6H9N/c1-2-5-4-7-6(5)3-1/h1,3,5-7H,2,4H2 |
InChI Key |
JVMATCACPSLCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1CN2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 6 Azabicyclo 3.2.0 Hept 3 Ene and Its Analogues
Cycloaddition Approaches to the Azabicyclo[3.2.0]heptene Scaffold
Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a cornerstone for the synthesis of the azabicyclo[3.2.0]heptene framework. Both photochemical and thermal methods are employed to construct the core structure and its functionalized derivatives.
Photochemical [2+2]-cycloaddition reactions are a key method for the synthesis of the cyclobutane (B1203170) ring present in the 6-azabicyclo[3.2.0]hept-3-ene skeleton. These reactions typically involve the irradiation of two double bond-containing molecules, leading to a concerted or stepwise formation of a four-membered ring.
The intermolecular [2+2]-photocycloaddition of alkenes and alkynes is a direct method for constructing the cyclobutene (B1205218) or cyclobutane ring of the azabicyclo[3.2.0]heptane system. nih.gov A notable example is the reaction of N-benzylmaleimide with various alkenes, which yields functionalized 3-azabicyclo[3.2.0]heptanes. nih.gov This one-step synthesis has been shown to be an effective way to produce bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA. nih.gov
Another approach involves the copper(I)-catalyzed photocycloaddition of diallylamine (B93489) derivatives. While classical methods are intolerant of basic amines, an amine-tolerant version has been developed where in situ protonation with acids like sulfuric acid masks the basicity of the amine, allowing the reaction to proceed. orgsyn.org This method is significant as it can engage two unactivated olefins, a challenge for many [2+2] cycloadditions. orgsyn.org
A variety of diolefins with a 1,6-relationship can undergo intramolecular Cu(I)-catalyzed [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes and their heterocyclic counterparts. acs.org For instance, diallylsilane undergoes this reaction to produce the corresponding cis-fused product exclusively. acs.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Benzylmaleimide and Alkenes | Photochemical | Functionalized 3-azabicyclo[3.2.0]heptanes | Varies | nih.gov |
| Diallylamine | CuSO₄·5H₂O, 1 M H₂SO₄, UV light | 3-Azabicyclo[3.2.0]heptane hydrochloride | Moderate | orgsyn.org |
| Diallylsilane | Cu(I), λ = 254 nm | cis-Bicyclo[3.2.0]heptane derivative | High | acs.org |
Intramolecular photocyclization of enamides represents a powerful strategy for the synthesis of 2-azabicyclo[3.2.0]heptanes. researchgate.netnih.gov This method has been utilized to create advanced building blocks for drug discovery. researchgate.netnih.gov For example, the intramolecular photochemical [2+2]-cyclization of acetophenone (B1666503) enamides has been successfully employed to produce 2-azabicyclo[3.2.0]heptanes. researchgate.netnih.gov This approach has also been applied to the synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline. nih.gov
Similarly, a rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common starting materials like benzaldehyde, allylamine, and cinnamic acid, with the key step being an intramolecular [2+2] photochemical cyclization. researchgate.netnih.gov This methodology has proven effective for generating these valuable scaffolds for drug discovery programs. researchgate.netnih.gov Furthermore, N-Boc-protected N-3-alkenyltetronic acid amides undergo intramolecular [2+2]-photocycloaddition upon direct irradiation to diastereoselectively yield strained lactones containing a 2-azabicyclo[3.2.0]heptane core. acs.org
| Starting Material | Conditions | Product | Yield (%) | Reference |
| Acetophenone enamides | Photochemical [2+2]-cyclization | 2-Azabicyclo[3.2.0]heptanes | Not specified | researchgate.netnih.gov |
| Cinnamic acid N-allyl amides | Photochemical [2+2]-cyclization | Bicyclic compounds transformable into 3-azabicyclo[3.2.0]heptanes | Not specified | researchgate.net |
| N-Boc-protected N-3-alkenyltetronic acid amides | Direct irradiation (λ = 254 nm) | Strained lactones with a 2-azabicyclo[3.2.0]heptane core | 76-91% | acs.org |
The use of modern Light Emitting Diode (LED) technology has brought significant advancements to photochemical synthesis, including the construction of the azabicyclo[3.2.0]heptene scaffold. A UV LED light source housed in a repurposed TLC UV box has been developed for triplet-sensitized photochemical cycloadditions. dtu.dk This system was optimized using the [2+2] cycloaddition of maleimide (B117702) with propargyl alcohol, dramatically reducing the required residence time for full conversion from 73 to 3 minutes. dtu.dk
Microfluidic reactors equipped with high-power UV-LEDs at 375 nm and triplet photosensitizers have also been fabricated. researchgate.net These systems allow for a range of photochemical [2+2]-cycloaddition reactions with residence times of just a few minutes, eliminating the need for lower wavelengths typically required for such transformations. researchgate.net This technology has been successfully applied to the synthesis of a variety of adducts using different excitable olefins with linear, carbocyclic, and heterocyclic partners in moderate yields. dtu.dk
| Technology | Reaction | Advantage | Reference |
| UV LED in repurposed TLC box | [2+2] cycloaddition of maleimide and propargyl alcohol | Reduced residence time from 73 to 3 minutes | dtu.dk |
| Microfluidic reactor with UV-LEDs | [2+2] cycloadditions with various olefins | Short residence times (minutes), avoids low wavelengths | researchgate.net |
1,3-dipolar cycloadditions are another powerful tool for the synthesis of functionalized azabicyclo[3.2.0]heptene analogues. This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org
While specific examples of the reaction of diazomethane (B1218177) and acetonitrile (B52724) oxide to directly form the this compound ring system are not extensively detailed in the provided search results, the general principles of 1,3-dipolar cycloadditions are well-established. wikipedia.orgorganic-chemistry.org These reactions are a primary method for constructing five-membered heterocycles. wikipedia.orgmdpi.com
The reaction involves the cycloaddition of a 1,3-dipole, such as diazomethane or a nitrile oxide, to a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The regioselectivity of these reactions is influenced by both electronic and steric factors. organic-chemistry.org For instance, electron-withdrawing groups on the dipolarophile often favor interaction with the HOMO of an electron-rich dipole like diazomethane. organic-chemistry.org
It is plausible that a suitably functionalized pyrroline (B1223166) derivative could act as the dipolarophile, reacting with diazomethane or acetonitrile oxide to form a pyrazoline or isoxazoline (B3343090) ring, respectively, fused to the pyrrolidine (B122466) ring. Subsequent transformations could then lead to the desired functionalized 6-azabicyclo[3.2.0]heptene analogues.
1,3-Dipolar Cycloaddition Strategies for Functionalized Derivatives
Formation of Spiro-Fused Heterocycles
The construction of complex spiro-fused heterocyclic systems containing the azabicyclo[3.2.0]heptane core can be efficiently achieved through multicomponent reactions. A notable strategy is the one-pot, three-component [3+2]-cycloaddition reaction. nih.govarkat-usa.org This method involves the in situ generation of azomethine ylides from the reaction of isatins and azetidine-2-carboxylic acid. nih.gov These reactive dipoles then undergo cycloaddition with various dipolarophiles, such as maleimides and itaconimides. nih.gov
These reactions proceed under mild conditions and are distinguished by their high efficiency, yielding the desired spiro and dispiro[1-azabicyclo[3.2.0]heptanes] in moderate to high yields, often up to 93%. nih.gov A key advantage of this approach is the excellent control over stereochemistry, providing products with high diastereoselectivity and complete regioselectivity. nih.gov This methodology offers a direct and stereoselective route to novel and complex polyheterocyclic frameworks where a 3-spiro[1-azabicyclo[3.2.0]heptane]oxindole is conjugated or fused to a succinimide (B58015) moiety. nih.gov DFT studies have been employed to rationalize the observed diastereo- and regioselectivity of these cycloaddition reactions. nih.gov
Table 1: Three-Component [3+2]-Cycloaddition for Spiro[1-azabicyclo[3.2.0]heptane] Synthesis
| Reactant 1 | Reactant 2 | Dipolarophile | Product | Yield (%) | Diastereoselectivity | Ref |
|---|---|---|---|---|---|---|
| Isatin (B1672199) | Azetidine-2-carboxylic acid | Maleimides | Spiro[1-azabicyclo[3.2.0]heptane]oxindole | up to 93 | High to Excellent | nih.gov |
| Isatin | Azetidine-2-carboxylic acid | Itaconimides | Dispiro[1-azabicyclo[3.2.0]heptane]oxindole | up to 93 | High to Excellent | nih.gov |
| Isatin | Sarcosine | Acrylonitrile derivative | Spirooxindole-pyrrolidine | High | --- | arkat-usa.org |
Metal-Catalyzed Cyclization and Cycloisomerization Pathways
Transition-metal catalysis provides powerful and versatile tools for the synthesis of the this compound ring system. Catalysts based on gold, platinum, and cobalt have been shown to effectively mediate complex cyclization and cycloisomerization cascades, transforming acyclic or monocyclic precursors into the desired bicyclic architecture with high levels of control and efficiency.
Cationic gold(I) complexes, particularly with triphenylphosphine (B44618) ligands, are effective catalysts for the cycloisomerization of 1,6-enynes. acs.orgnih.gov This methodology has been successfully applied to the synthesis of bicyclo[3.2.0]hept-6-en-2-one structures from N-allyl-2-(2′-arylethyne-2-yl)amides and related allylic 2-alkynoates under mild reaction conditions. acs.orgnih.gov
The reaction is believed to proceed through a stepwise mechanism. acs.orgnih.gov Computational studies using density functional theory (DFT) suggest that the most probable pathway involves an initial 6-endo-dig cyclization of the 1,6-enyne system. This is followed by a skeletal rearrangement to generate the final bicyclo[3.2.0]hept-6-en-2-one product. acs.orgnih.gov The validity of the 6-endo-dig cyclization pathway is supported by experiments using a substrate designed to trap the initial cyclization product, which exclusively yielded a dihydropyridinone derivative. acs.orgnih.gov Theoretical calculations have also highlighted that the presence of both an aryl group on the terminal alkyne and a keto carbonyl group at the C(5) position of the enyne system are crucial for enhancing reactivity. acs.orgnih.gov
Table 2: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
| Substrate Type | Catalyst | Product | Key Mechanistic Step | Ref |
|---|---|---|---|---|
| N-allyl-2-(2′-arylethyne-2-yl)amide | Cationic triphenylphosphinegold(I) | Bicyclo[3.2.0]hept-6-en-2-one | 6-endo-dig cyclization | nih.gov |
| Allylic 2-alkynoate | Cationic triphenylphosphinegold(I) | Bicyclo[3.2.0]hept-6-en-2-one | Skeletal rearrangement | nih.gov |
| 7-aryl-1,6-enynes (amide/ester tether) | Gold(I) | Bicyclo[3.2.0]hept-6-enes | Cycloisomerization | nih.gov |
Platinum catalysts, notably platinum(II) chloride (PtCl₂), are utilized in the cycloisomerization of heteroatom-tethered 1,6-enynes to produce azabicyclo[3.2.0]heptene derivatives. researchgate.net The selectivity of these reactions can be directed towards the formation of cyclobutene products, which constitute the four-membered ring of the bicyclo[3.2.0] system, by carefully controlling the reaction conditions. The use of weakly coordinating solvents and the presence of alkyl substituents at the propargylic carbon favor the formation of the desired cyclobutene-containing products over other potential isomers. researchgate.net
For enantioselective synthesis, specialized platinum(II) catalysts have been developed. A new family of cyclometalated (N-heterocyclic carbene)-Pt(II) complexes featuring monodentate phosphines as ancillary ligands has been designed for these transformations. nih.gov Using the chiral phosphine (B1218219) ligand (S)-Ph-Binepine, highly enantioselective skeletal rearrangements of substrates like allylpropargyl-tosylamide derivatives have been achieved, yielding products with enantiomeric excesses of up to 97%. nih.gov
Table 3: Platinum-Catalyzed Enantioselective Cycloisomerization
| Substrate | Catalyst System | Chiral Ligand | Product | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Allylpropargyl-tosylamide derivatives | (NHC)-Pt(II) complexes | (S)-Ph-Binepine | Chiral bicyclic amines | up to 97% | nih.gov |
| Heteroatom-tethered 1,6-enynes | PtCl₂ | --- | Aza(oxa)bicyclo[3.2.0]heptenes | N/A (racemic) | researchgate.net |
Cobalt complexes have emerged as effective precatalysts for the intramolecular [2π + 2π] cycloaddition of α,ω-dienes to form bicyclo[3.2.0]heptane derivatives. princeton.eduacs.org Specifically, aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds, (RPDI)CoN₂, facilitate this transformation under mild thermal conditions. princeton.eduacs.org This method is notable for its tolerance of various functional groups, including both amines and ethers, within the diene substrate. princeton.edu
When diallyl amines are used as substrates, the reaction cleanly yields the corresponding N-substituted-6-azabicyclo[3.2.0]heptane products in high yields. princeton.edu A significant stereochemical feature of this cobalt-catalyzed reaction is its high diastereoselectivity, exclusively forming the cis-fused diastereomers of the azabicyclo[3.2.0]heptane products. princeton.edu Mechanistic investigations, including deuterium (B1214612) labeling experiments, have confirmed the stereospecificity of the reaction and have helped to elucidate the nature of the catalytic intermediates. acs.org
Table 4: Cobalt-Catalyzed [2π + 2π] Cycloaddition of Diallyl Amines
| Substrate (N,N-Diallylaniline derivative) | Catalyst | Product | Diastereomer | Yield | Ref |
|---|---|---|---|---|---|
| N,N-diallyl-4-fluoroaniline | (iPrPDI)CoN₂ | 6-(4-fluorophenyl)-6-azabicyclo[3.2.0]heptane | cis | High | princeton.edu |
| N-tert-butyl-N,N-diallylamine | (iPrPDI)CoN₂ | 6-tert-butyl-6-azabicyclo[3.2.0]heptane | cis | High | princeton.edu |
| N,N-diallyl-4-fluoroaniline-d₄ | (iPrPDI)CoN₂ | Deuterated 6-(4-fluorophenyl)-6-azabicyclo[3.2.0]heptane | all-cis | --- | acs.org |
Alternative Ring-Forming Reactions for the Azabicyclo[3.2.0]heptene System
Beyond metal-catalyzed pathways, other ring-forming strategies are available for constructing the azabicyclo[3.2.0]heptene skeleton. These methods often rely on fundamental intramolecular cyclization reactions of carefully designed precursors that already contain one of the rings.
Cyclization of 4-Amino-2-cyclopentene-1-carboxylic Acid
The synthesis of the 6-azabicyclo[3.2.0]heptene core can be envisioned through the intramolecular cyclization of a bifunctional precursor such as 4-amino-2-cyclopentene-1-carboxylic acid. This substrate contains the pre-formed five-membered carbocyclic ring and the necessary amine and carboxylic acid functionalities to construct the fused five-membered lactam ring.
The direct cyclization would involve the formation of an amide bond between the C4-amino group and the C1-carboxylic acid. This transformation typically requires activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents or conversion of the carboxylic acid to a more reactive derivative (e.g., an acyl chloride or an activated ester) would promote the intramolecular reaction to form the bicyclic lactam, 6-azabicyclo[3.2.0]hept-3-en-7-one. While direct literature examples for this specific substrate are not prominent, the strategy is a fundamental and chemically sound approach for the formation of fused lactam systems from cyclic amino acid precursors. A related strategy for forming the bicyclo[3.2.0] ring system involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene, generated from an acyclic precursor, to furnish a bicyclo[3.2.0]hept-3-en-6-one. orgsyn.org
Stereoselective Synthesis of Azabicyclo[3.2.0]heptene Derivatives
The biological significance of azabicyclo[3.2.0]heptene derivatives often depends on their specific stereochemistry. Consequently, developing synthetic methods that allow for precise control over the stereogenic centers is of paramount importance. Key strategies include the separation of enantiomers from a racemic mixture through kinetic resolution and the directed formation of specific diastereomers during the ring-forming reaction.
Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (or its product) from the slower-reacting one.
A notable example is the enantioselective hydrolysis of the racemic β-lactam (±)-6-azabicyclo[3.2.0]hept-3-en-7-one. rsc.org Using the whole-cell catalysis of Rhodococcus equi, this process selectively hydrolyzes one enantiomer, leaving the other, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one, unreacted and in high enantiomeric purity. rsc.org This specific enantiomer serves as a crucial precursor for the synthesis of the antifungal agent (–)-cispentacin. rsc.org
Enzymatic kinetic resolution using isolated enzymes is also a highly effective method. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been successfully employed to resolve racemic 3-azabicyclo[3.2.0]heptane derivatives. nih.gov This chemoenzymatic approach provides access to individual enantiomers which have shown distinct binding affinities at dopamine (B1211576) receptors. nih.gov Similarly, the enantiomers of major diastereoisomers of other oxa- and azabicyclo[3.2.0]heptane derivatives have been separated using immobilized Candida Antarctica Lipase B (CALB), achieving high enantiomeric ratios (E values up to 153). researchgate.net
Table 2: Examples of Kinetic Resolution for Azabicyclo[3.2.0]heptene Derivatives
| Substrate | Catalyst/Enzyme | Method | Product | Application | Reference |
|---|---|---|---|---|---|
| (±)-6-Azabicyclo[3.2.0]hept-3-en-7-one | Rhodococcus equi | Whole-cell hydrolysis | (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one | Precursor for (–)-cispentacin | rsc.org |
| Racemic 3-Azabicyclo[3.2.0]heptane derivatives | Immobilized Candida antarctica lipase B (Novozym 435) | Enzymatic kinetic resolution | Enantiomerically pure derivatives | Dopaminergic ligands | nih.gov |
Controlling diastereoselectivity is crucial during the construction of the bicyclic ring system itself. Several synthetic strategies have been developed to favor the formation of a specific diastereomer.
One highly effective method is the intramolecular [2+2] photocycloaddition. The UV irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allyl amines leads to the formation of 6-aryl-3-azabicyclo[3.2.0]heptanes in high yields (around 90%) and with excellent diastereoselectivity, strongly favoring the exo-aryl isomer over the endo isomer (>93%). clockss.org The high diastereoselectivity of such multicomponent cascade reactions leading to strained 3-azabicyclo[3.2.0]heptane derivatives has also been investigated using DFT calculations, which suggest the high stereoselectivity arises because the rate-limiting and stereodifferentiating steps are the same. nih.gov
Another approach involves the intramolecular [2+2] cycloaddition of keteniminium salts. A stereoselective synthesis of (1R,2R,5S)-2-benzyloxymethyl-3-azabicyclo[3.2.0]heptan-2-one was achieved with high facial diastereoselection through the cyclization of an N-allyl-β-N-keteniminium salt derived from (R)-vinylglycinol. researchgate.net This method demonstrates how a chiral precursor can direct the stereochemical outcome of the ring formation. researchgate.net Gold-catalyzed processes have also been shown to be effective, with Au(I)-catalyzed cycloisomerization of amide-tethered 1,6-enynes producing bicyclo[3.2.0]hept-6-en-2-ones with high diastereocontrol. acs.orgnih.gov
Table 3: Methods for Diastereoselective Synthesis of Azabicyclo[3.2.0]heptane Derivatives
| Reaction Type | Substrate | Conditions | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | trans-N-Cinnamyl-N-allyl amines | UV irradiation, acidified acetone | exo-6-Aryl-3-azabicyclo[3.2.0]heptane | >93% exo isomer | clockss.org |
| Intramolecular [2+2] Cycloaddition | (R)-vinylglycinol-derived N-allyl-β-N-keteniminium salts | Trifluoromethanesulfonic acid anhydride, collidine | (1R,2R,5S)-2-Benzyloxymethyl-3-azabicyclo[3.2.0]heptan-2-one | High facial diastereoselection | researchgate.net |
| Multicomponent Cascade Reaction | Various | Catalyst-free | Strained 3-azabicyclo[3.2.0]heptane derivative | Highly diastereoselective | researchgate.netnih.gov |
Advanced Chemical Transformations and Mechanistic Investigations of 6 Azabicyclo 3.2.0 Hept 3 Ene Systems
Reactivity Profiles of the Bicyclic Nitrogen Framework
The reactivity of the 6-azabicyclo[3.2.0]heptane core is largely dictated by the interplay between the strained four-membered β-lactam ring and the five-membered ring, along with the nucleophilic and basic properties of the nitrogen atom.
The oxidation of the 6-azabicyclo[3.2.0]heptane system can lead to a variety of products, depending on the oxidant used and the specific structure of the substrate. For instance, derivatives of 1-azabicyclo[3.2.0]heptane can undergo oxidation to form α-acetoxy sulphides with inversion of stereochemistry when treated with lead tetra-acetate. rsc.org Iodosobenzene diacetate has also been shown to be an effective oxidant in this context. rsc.org Further oxidation of these products can yield the corresponding sulphone, which can then undergo elimination of alkanesulphinic acid to provide a 3-acetoxy-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate system. rsc.org
In other cases, oxidation can target the nitrogen atom or other parts of the molecule. For example, 6-azabicyclo[3.2.0]heptan-7-one can be oxidized to form corresponding oxo derivatives. The choice of oxidizing agent is crucial; potassium permanganate (B83412) is a commonly cited reagent for such transformations. smolecule.comsmolecule.com
A summary of representative oxidation reactions is presented in the table below.
| Starting Material | Oxidizing Agent | Product | Reference |
| Alkylthiocarbapenams | Lead tetra-acetate | α-Acetoxy sulphides | rsc.org |
| Alkylthiocarbapenams | Iodosobenzene diacetate | α-Acetoxy sulphides | rsc.org |
| α-Acetoxy sulphides | (not specified) | Sulphone | rsc.org |
| 6-Azabicyclo[3.2.0]heptan-7-one | Potassium permanganate | Oxidized derivatives | smolecule.comsmolecule.com |
Reduction of the 6-azabicyclo[3.2.0]heptane framework can proceed through several pathways, including the cleavage of the C-N bond within the β-lactam ring. The use of reducing agents like lithium aluminum hydride can convert 6-azabicyclo[3.2.0]hept-3-en-7-one into various amine derivatives. smolecule.comsmolecule.com This reactivity is characteristic of the strained β-lactam moiety, which is susceptible to nucleophilic attack by hydride reagents.
A notable synthetic strategy involves the enantioselective hydrolysis of a β-lactam using the bacterium Rhodococcus equi to produce enantiomerically pure 6-azabicyclo[3.2.0]hept-3-en-7-one, a key intermediate for further transformations. This biocatalytic approach highlights a mild and selective method for manipulating the azabicyclic system.
Furthermore, NaBH4-mediated C-N bond cleavage has been utilized in synthetic routes starting from (±)-6-azabicyclo[3.2.0]hept-3-en-7-one. thieme-connect.com In the context of related bicyclo[3.2.0]heptane systems, selective reduction of a ketone functionality can be achieved using lithium aluminum hydride to yield the corresponding alcohol.
The following table summarizes key reduction reactions.
| Starting Material | Reducing Agent/Method | Key Transformation/Product | Reference |
| 6-Azabicyclo[3.2.0]hept-3-en-7-one | Lithium aluminum hydride | Amine derivatives | smolecule.comsmolecule.com |
| Racemic 6-azabicyclo[3.2.0]hept-3-en-7-one | Rhodococcus equi | Enantioselective hydrolysis | iupac.org |
| (±)-6-Azabicyclo[3.2.0]hept-3-en-7-one | Sodium borohydride | C-N bond cleavage | thieme-connect.com |
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride | Bicyclo[3.2.0]hept-6-en-3-ol |
The nitrogen atom in the 6-azabicyclo[3.2.0]heptane framework allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com The presence of a carbonyl group, as in 6-azabicyclo[3.2.0]heptan-7-one, enhances the electrophilicity of the β-lactam ring, making it susceptible to attack by nucleophiles.
For instance, the reaction of thiols with 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates results in a Michael addition, yielding 2-thio-substituted 1-azabicyclo[3.2.0]heptane-2-carboxylates. rsc.org This demonstrates a nucleophilic addition to the double bond of the five-membered ring.
Electrophilic substitution reactions can also occur, particularly on derivatives with activated positions. The specific conditions and the nature of the electrophile and substrate determine the outcome of these reactions.
Strategies for Ring Manipulation and Skeletal Rearrangements
The inherent strain in the 6-azabicyclo[3.2.0]heptane system provides a driving force for various ring manipulation and rearrangement reactions, leading to the formation of diverse and complex molecular architectures.
Ring expansion reactions of azabicyclo[3.2.0]heptane systems can be employed to construct larger ring structures. For example, a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize 3-azabicyclo[5.2.0]nonadiene, a bicyclic 7/4 ring system. pku.edu.cn This reaction proceeds through a cyclopropylmethyl cation intermediate that undergoes ring expansion. pku.edu.cn While this example involves a different isomer, it highlights a potential strategy for the ring expansion of related azabicyclo[3.2.0]heptane frameworks.
Another approach involves the photochemical [2+2] cyclization of acetophenone (B1666503) enamides to form the azabicyclo[3.2.0]heptane core, which could potentially be a precursor for subsequent ring expansion reactions. smolecule.com
The strained β-lactam ring in 6-azabicyclo[3.2.0]heptan-7-one and its derivatives is highly susceptible to ring-opening reactions. This reactivity is a cornerstone of the biological activity of β-lactam antibiotics. nih.gov The ring strain increases the reactivity of the amide bond towards nucleophilic attack. wikipedia.org
Nucleophilic attack on the activated lactam bond of N-Boc-activated monoterpene-fused β-lactams leads to efficient ring opening, yielding β-amino acids, β-amino esters, and carboxamide derivatives. researchgate.net This strategy provides a mild and efficient method for accessing functionalized acyclic compounds from the bicyclic precursors. The inherent strain of the fused β-lactam ring facilitates these transformations.
The following table details examples of β-lactam ring-opening reactions.
| Starting Material | Reagent/Condition | Product Type | Reference |
| N-Boc-activated monoterpene-fused β-lactam | Nucleophiles (e.g., NaOMe/MeOH) | β-amino acid, β-amino ester, carboxamide derivatives | researchgate.net |
| Penams (azabicyclo[3.2.0]heptane ring system) | Acid or base catalysis | Hydrolyzed products | wikipedia.org |
Base-Induced Rearrangements of Azabicyclo[3.2.0]heptene Derivatives
The structural framework of 6-azabicyclo[3.2.0]heptane derivatives makes them susceptible to various rearrangements, particularly under basic conditions. The presence of the strained four-membered ring fused to a five-membered ring, coupled with the nitrogen atom, provides multiple sites for base-mediated reactions.
One notable rearrangement involves the treatment of N-alkoxycarbonyl derivatives of halogenated 2-azabicyclo[2.2.1]heptanes, which can be considered structural isomers of the 6-azabicyclo[3.2.0]heptane system, with bases. For instance, the reaction of anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane with a base in a polar aprotic solvent like nitromethane (B149229) leads to a rearranged product. researchgate.net This rearrangement is facilitated by the participation of the nitrogen's lone pair, leading to the formation of a different bicyclic system. researchgate.net
Another example is the cyclization of hydrogenated pyrrolidine (B122466) precursors to form 6-azabicyclo[3.2.0]heptan-7-one. This process is typically induced by a strong base, such as sodium hydride, which deprotonates an amide nitrogen, initiating an intramolecular nucleophilic attack to form the bicyclic lactam. The choice of base and solvent is critical in these transformations, influencing both the reaction rate and the stereochemical outcome.
The following table summarizes key findings from studies on base-induced rearrangements of related azabicyclic systems:
| Starting Material | Base/Solvent | Product | Key Observation |
| anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane | Base in Nitromethane | Rearranged dibromo-2-azabicyclo[2.1.1]hexane | Nitrogen neighboring group participation is facilitated by the polar aprotic solvent. researchgate.net |
| 2-(Phthalimidomethyl)-5-(methoxycarbonyl)pyrrole (hydrogenated) | Sodium Hydride in THF | 6-Azabicyclo[3.2.0]heptan-7-one | Base induces lactamization via intramolecular nucleophilic attack. |
Thermal Cycloreversion Processes of Azabicyclo[3.2.0]hept-2-en-4-ones
Heating 6-azabicyclo[3.2.0]hept-2-en-4-ones in a solvent like toluene (B28343) can induce a [2+2] cycloreversion reaction. acs.orgnih.govhud.ac.uk This process is proposed to generate a highly reactive 3-azacyclopentadienone intermediate. acs.orgnih.govhud.ac.ukresearchgate.net This intermediate can then undergo further reactions, such as a Diels-Alder reaction with a dienophile (like styrene), followed by the extrusion of carbon monoxide and subsequent loss of hydrogen to form substituted pyridines. acs.orgnih.govresearchgate.net This synthetic strategy parallels the well-established synthesis of benzene (B151609) derivatives from cyclopentadienones. acs.orgnih.gov
The initial azabicyclo[3.2.0]hept-2-en-4-ones can be synthesized from the reaction of cyclopropenones with 1-azetines. acs.orgnih.govresearchgate.net In this cycloaddition, the cyclopropenones act as all-carbon 1,3-dipolar equivalents. acs.orgnih.gov
The key steps in this thermal process are outlined below:
| Step | Reactant(s) | Intermediate/Product | Reaction Type |
| 1. Cycloaddition | Cyclopropenone + 1-Azetine | Azabicyclo[3.2.0]hept-2-en-4-one | [3+2] Cycloaddition |
| 2. Thermal Cycloreversion | Azabicyclo[3.2.0]hept-2-en-4-one | 3-Azacyclopentadienone | [2+2] Cycloreversion |
| 3. Diels-Alder Reaction | 3-Azacyclopentadienone + Styrene | Bicyclic adduct | [4+2] Cycloaddition |
| 4. Extrusion & Aromatization | Bicyclic adduct | Pyridine | Cheletropic extrusion, Dehydrogenation |
Computational and Experimental Mechanistic Studies
The intricate transformations of 6-azabicyclo[3.2.0]heptene systems have been the subject of both experimental and computational investigations to elucidate the underlying reaction mechanisms.
Proposed Reaction Pathways (e.g., Stepwise Cyclization, Skeletal Rearrangement)
Several reaction pathways have been proposed based on experimental evidence and theoretical calculations. For instance, gold(I)-catalyzed cycloisomerization of 1,6-enynes to form bicyclo[3.2.0]hept-6-en-2-ones is believed to proceed through a stepwise mechanism. researchgate.netacs.org This pathway involves a 6-endo-dig cyclization followed by a skeletal rearrangement. researchgate.netacs.org Evidence supporting a stepwise cationic cyclization mechanism for gold(I)-catalyzed intramolecular [2+2] cycloadditions includes regioselectivity, the necessity of a carbocation-stabilizing substituent, and intermediate-trapping experiments. mdpi.com
Rhodium(II) catalysts have also been shown to promote the skeletal reorganization of 1,6-enynes. acs.org The reaction can lead to different isomers depending on the substitution pattern of the enyne, involving processes like single or double cleavage of carbon-carbon multiple bonds. acs.org Experimental evidence points to the intermediacy of a cyclopropyl (B3062369) rhodium carbenoid in these skeletal reorganizations. acs.org
Quantum Chemical Calculations of Transition States and Energy Profiles (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in providing detailed insights into the reaction mechanisms of 6-azabicyclo[3.2.0]heptene and related systems. researchgate.net These calculations help in understanding the energetics of different reaction pathways and in characterizing the structures of transition states.
For the gold(I)-catalyzed cycloisomerization of 1,6-enynes, DFT calculations have supported the proposed stepwise 6-endo-dig cyclization followed by skeletal rearrangement as the most probable reaction pathway. researchgate.netacs.orgresearchgate.net Computational studies have also been used to rationalize the regioselectivity observed in gold-catalyzed cyclizations, where the electronic properties of substituents on the alkyne play a crucial role. acs.org
Furthermore, DFT calculations have been employed to study the barriers of nitrogen inversion in azabicyclic systems and to investigate the mechanisms of various cycloaddition reactions. acs.org These theoretical models can predict the relative energies of different conformations and transition states, offering a deeper understanding of the factors that control the reaction outcomes. ncsu.edu For example, DFT calculations have been used to investigate the discrepancy between experimental results in Au(I)-catalyzed cycloisomerization reactions by examining the free energy barriers of different pathways. researchgate.net
Synthesis and Derivatization of Functionalized 6 Azabicyclo 3.2.0 Hept 3 Ene Analogues
Preparation of Carbocyclic Nucleoside Analogues
The 6-azabicyclo[3.2.0]hept-3-ene framework has been instrumental in the synthesis of carbocyclic nucleoside analogues, which are compounds that mimic natural nucleosides but have a carbocyclic ring instead of a sugar moiety. These analogues are of significant interest in medicinal chemistry due to their potential antiviral and antitumor activities.
A key starting material for these syntheses is (±)-6-azabicyclo[3.2.0]hept-3-en-7-one. thieme-connect.com This compound can be converted into a range of 1,2-disubstituted carbonucleoside analogues. thieme-connect.com The synthetic strategy often involves the cleavage of the C-N bond within the bicyclic system, which can be achieved using reagents like sodium borohydride. thieme-connect.com This ring-opening reaction provides access to functionalized cyclopentene (B43876) rings that serve as the core of the carbocyclic nucleoside.
For instance, new 1,2-disubstituted carbocyclic nucleoside analogues of pyrimidine (B1678525) have been synthesized from (±)-6-azabicyclo[3.2.0]hept-3-en-7-one. thieme-connect.com These synthetic routes have proven to be efficient, leading to the desired products in good yields. thieme-connect.com Further modifications, such as halogenation of the uracil (B121893) derivative at the 5-position, have also been successfully demonstrated. thieme-connect.com
Strategies for Functionalization of the Bicyclic Backbone and Nitrogen Atom
The functionalization of the this compound scaffold can be achieved at various positions, including the bicyclic backbone and the nitrogen atom. This allows for the introduction of diverse substituents and the creation of a library of analogues with different properties.
One common approach to functionalizing the backbone is through reactions involving the double bond. For example, aziridination of the double bond can be accomplished. In one instance, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one was converted into a fused N-tosyl aziridine. mdpi.com This transformation proceeded through a ring-opening of an intermediate followed by cyclization. mdpi.com
The nitrogen atom of the azabicyclic system can also be readily functionalized. For example, N-Boc protected 7-Boc-2-oxa-3,7-diazabicyclo[3.2.0]hept-3-enes have been synthesized through a [3+2]-cycloaddition of N-Boc azetidines with imidoyl chlorides. mdpi.com
Synthesis of Structurally Diverse Spiro-Fused Heterocycles Incorporating the Azabicyclo[3.2.0]heptene Unit
The 6-azabicyclo[3.2.0]heptene unit has been utilized as a building block for the synthesis of complex spiro-fused heterocyclic systems. These compounds, which feature a common atom connecting two rings, are of interest due to their unique three-dimensional structures and potential biological activities.
A powerful method for constructing these spiro compounds is the 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid, which then reacts with a dipolarophile. This approach has been used to synthesize spiro[1-azabicyclo[3.2.0]heptane] frameworks. nih.gov These reactions can be performed as a one-pot, three-component process, affording the desired spiro compounds in moderate to high yields with good stereoselectivity. nih.gov
For example, the reaction of azomethine ylides generated from isatins and azetidine-2-carboxylic acid with various maleimides and itaconimides has been investigated. nih.gov This has led to the formation of new polyheterocyclic systems, such as 3-spiro[1-azabicyclo[3.2.0]heptane]oxindoles that are spiro-conjugated or fused to a succinimide (B58015) moiety. nih.gov
Development of Azabicyclo[3.2.0]heptene Scaffolds as Precursors for Complex Molecules
The 6-azabicyclo[3.2.0]heptene scaffold is a valuable precursor for the synthesis of more complex and biologically important molecules. Its inherent strain and functionality make it an ideal starting point for a variety of synthetic transformations.
The β-lactam ring is a key structural feature of many important antibiotics, including penicillins and carbapenems. The this compound framework, containing a fused β-lactam, is a valuable precursor for the synthesis of novel β-lactam antibiotic analogues.
For instance, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one is a known precursor for the antifungal agent cispentacin. researchgate.net Furthermore, derivatives of 6-azabicyclo[3.2.0]hept-2-ene have been synthesized and evaluated as potential antibacterial agents and β-lactamase inhibitors. acs.org The synthesis of these analogues often involves modifications to the bicyclic core to introduce different side chains and functional groups, aiming to enhance their antibacterial activity and overcome resistance mechanisms.
Table 1: Examples of this compound Derivatives and their Applications
| Derivative | Application |
|---|---|
| (±)-6-azabicyclo[3.2.0]hept-3-en-7-one | Precursor for carbocyclic nucleoside analogues thieme-connect.com |
| (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one | Precursor for the antifungal agent cispentacin researchgate.net |
| 6-azabicyclo[3.2.0]hept-2-ene derivatives | Potential antibacterial agents and β-lactamase inhibitors acs.org |
| 7-Boc-2-oxa-3,7-diazabicyclo[3.2.0]hept-3-enes | Functionalized bicyclic backbone mdpi.com |
| 3-spiro[1-azabicyclo[3.2.0]heptane]oxindoles | Spiro-fused heterocycles nih.gov |
The rigid bicyclic structure of this compound makes it an excellent building block for creating conformationally restricted molecules. These molecules, with limited freedom of rotation around their chemical bonds, are valuable tools in drug design and for studying biological processes. By incorporating the azabicyclo[3.2.0]heptane scaffold, chemists can create molecules with well-defined three-dimensional shapes, which can lead to improved binding to biological targets and enhanced selectivity.
The development of synthetic methods to create substituted 3-azabicyclo[3.2.0]heptanes has made these building blocks more accessible for drug discovery. nih.gov For example, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using a photochemical [2+2] cycloaddition. nih.gov The resulting conformationally restricted systems can be used as analogues of proline and other amino acids in peptidomimetics. d-nb.info
Spectroscopic and Computational Characterization of 6 Azabicyclo 3.2.0 Hept 3 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of 6-azabicyclo[3.2.0]hept-3-ene derivatives in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the molecule's constitution and relative stereochemistry.
The ¹H NMR spectra of this compound derivatives display characteristic signals for the bicyclic core. The olefinic protons on the five-membered ring typically resonate in the downfield region, while the aliphatic protons of the cyclobutane (B1203170) and cyclopentene (B43876) rings appear at higher fields. The precise chemical shifts and coupling constants are highly dependent on the nature and position of substituents.
For instance, in a series of (Rac)-(1R,5S)-3-substituted-6,7-dialkyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-diones, the bridgehead protons (H-1 and H-5) and the methylene (B1212753) protons of the cyclobutane ring show distinct resonances that confirm the bicyclic structure. ucd.ie Similarly, the ¹³C NMR spectra provide definitive evidence for the carbon skeleton, with signals for carbonyl carbons, olefinic carbons, and aliphatic carbons appearing in their expected regions. ucd.ie
Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| (Rac)-(1R,5S)-3-Cyclopentyl-6,7-diethyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione | 4.38 (p, 1H), 3.41 (s, 2H), 2.14 (qd, 4H), 1.97–1.80 (m, 4H), 1.79–1.71 (m, 2H), 1.56–1.47 (m, 2H), 1.03 (t, 6H) | 176.1 (2C), 144.7 (2C), 51.0 (CH), 44.6 (2CH), 28.4 (2CH₂), 25.3 (2CH₂), 21.1 (2CH₂), 12.0 (2CH₃) | ucd.ie |
| (Rac)-(1R,5S)-3-(4-(Trifluoromethyl)benzyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione | 7.38–7.27 (m, 4H), 6.39 (app q, 1H), 4.30 (d, 2H), 3.97 (d, 1H), 3.87–3.82 (m, 1H), 1.89 (t, 1H) | 173.5 (C), 173.3 (C), 151.5 (C), 148.8 (C), 130.6 (CH), 130.1 (C), 128.0 (2CH), 121.6 (2CH), 120.3 (q, CF₃), 59.5 (CH₂), 47.1 (CH), 44.1 (CH) | ucd.ie |
Note: Data presented is for illustrative derivatives and specific assignments may vary. Chemical shifts are referenced to solvent signals.
While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for the complete structural assignment of complex this compound derivatives. taltech.ee
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. sdsu.eduwikipedia.org It is crucial for tracing the connectivity of protons within the fused ring system, for example, by correlating the bridgehead protons to their neighbors on both the four- and five-membered rings. taltech.ee
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.orgepfl.ch This technique is essential for assigning the ¹³C spectrum based on the already assigned ¹H spectrum, or vice-versa. taltech.ee
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. slideshare.net This provides critical information about the three-dimensional structure and stereochemistry of the molecule.
The combined application of these techniques allows for a detailed and unambiguous mapping of the molecular structure, as has been demonstrated in the analysis of related 3-aza- and 3-oxabicyclo[3.2.0]heptane skeletons. taltech.ee
The Nuclear Overhauser Effect (NOE) is a key tool for determining the relative stereochemistry of substituents on the this compound core. By irradiating a specific proton and observing which other protons show an enhancement in their signal, one can deduce spatial proximity.
This method has been successfully used to assign the stereochemistry of various azabicyclo[3.2.0]hept-6-ene derivatives. unist.ac.kr For example, in a substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one that underwent epoxidation, NOE measurements were explored to determine the absolute configuration of the resulting product. researchgate.net Although in that specific case the NOE data was not sufficient for a conclusive assignment, it remains a fundamental technique for establishing the cis or trans relationship between protons and substituents on the rigid bicyclic frame. researchgate.net The ratio of diastereomers in cycloaddition reactions leading to similar bicyclic systems has also been determined using 2D NOESY experiments. mdpi.com
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. ucd.ie
For example, the calculated mass for C₁₂H₁₆NO₃ was found to be 222.1125, with the experimentally found mass being 222.1124, confirming the elemental composition of the synthesized derivative. ucd.ie Similarly, for C₁₅H₂₂NO₂, the calculated mass was 248.1645 and the found mass was 248.1646. ucd.ie
Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. The bicyclo[3.2.0]heptane core can undergo characteristic cleavages. For the parent bicyclo[3.2.0]hept-6-ene, major fragments are observed at m/z values corresponding to the loss of ethylene (B1197577) and other small molecules. nist.gov In more complex derivatives, such as benzyl (B1604629) 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate, fragmentation includes the loss of characteristic moieties like CO (28 amu) and C₂H₂O (42 amu), as well as the benzyl group (91 amu). google.com The analysis of these fragmentation pathways helps to confirm the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in derivatives of this compound. The position, intensity, and shape of absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.
Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| C=O (imide/lactam) | Stretch | 1680 - 1710 (strong) | ucd.ie |
| N-H | Stretch | 3200 - 3500 (broad/medium) | ucd.ie |
| C-H (sp²) | Stretch | 3000 - 3100 (medium) | |
| C=C | Stretch | 1640 - 1680 (variable) |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
The crystal structure of a complex spiro derivative containing a 4,6-dioxa-2-azabicyclo[3.2.0]hept-2-ene moiety has been determined, revealing the precise geometry of the fused ring system. nih.gov In this example, the dihydro-oxazole ring was found to be essentially planar. iucr.org Such analyses confirm the connectivity and stereochemical relationships established by other spectroscopic methods. For another derivative, (Rac)-3-(4-Bromobenzyl)-6,7-dimethyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione, X-ray data confirmed the molecular structure and provided detailed crystallographic parameters, including the unit cell dimensions (a, b, c) and angles (α, β, γ). ucd.ie Powder X-ray diffraction (PXRD) has also been used to characterize the crystal forms of more complex derivatives containing the related 1-azabicyclo[3.2.0]hept-2-ene core. google.com
Chiroptical Spectroscopy for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For derivatives of this compound, chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), have proven to be powerful tools. These methods, when coupled with quantum chemical calculations, provide a robust framework for the unambiguous assignment of stereocenters.
Electronic Circular Dichroism (ECD) Studies
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
In the study of this compound derivatives, ECD has been employed to probe the stereochemistry. For instance, in the investigation of a substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one epoxide, experimental ECD spectra were compared with theoretical spectra calculated using quantum chemical methods. researchgate.net While ECD is a valuable technique, for some derivatives of the this compound framework, it may not provide sufficient discrimination to distinguish between possible stereoisomers unambiguously. researchgate.net This can be due to the absence of strong chromophores near the stereogenic centers or complex conformational landscapes that lead to overlapping or weak Cotton effects.
The general approach involves:
Conformational Search: Identifying all low-energy conformers of the molecule.
ECD Calculation: Computing the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT).
Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers at a given temperature.
Comparison: Matching the final theoretical spectrum with the experimental one to assign the absolute configuration.
While powerful, the success of ECD in assigning the absolute configuration of this compound derivatives can be case-dependent.
Vibrational Circular Dichroism (VCD) for Stereochemical Elucidation
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. As VCD probes the vibrational transitions of a molecule, it provides a rich source of stereochemical information, with bands corresponding to specific vibrational modes.
VCD has been shown to be a particularly effective technique for the stereochemical elucidation of this compound derivatives, especially in cases where ECD is inconclusive. researchgate.net In the study of the aforementioned substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one epoxide, VCD spectroscopic analysis provided enough discrimination to confidently assign the absolute configuration. researchgate.net
The methodology for VCD analysis mirrors that of ECD, with the key difference being the type of transition being calculated:
Conformational Analysis: A thorough search for all stable conformers.
Vibrational Spectra Calculation: Computation of the vibrational frequencies and rotational strengths for each conformer, typically using Density Functional Theory (DFT).
Spectral Averaging: Boltzmann-weighting of the individual conformer spectra to generate a final theoretical VCD spectrum.
Experimental Correlation: Comparison of the theoretical and experimental VCD spectra for stereochemical assignment.
The detailed information provided by the numerous bands in a VCD spectrum often allows for a more definitive assignment of the absolute configuration compared to ECD.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Conformational Preferences
Quantum chemical calculations are an indispensable component of modern chiroptical studies, providing the theoretical framework to interpret experimental spectra and understand the conformational behavior of molecules like this compound and its derivatives.
Density Functional Theory (DFT) is the most commonly employed method for these calculations due to its balance of accuracy and computational cost. For the prediction of spectroscopic properties, a combination of a suitable functional (e.g., B3LYP) and a basis set that includes diffuse functions (e.g., aug-cc-pVDZ) is often used to accurately describe the electronic and vibrational properties of the molecule. researchgate.net
A critical first step in the computational workflow is a comprehensive conformational search. The bicyclic framework of this compound imparts a degree of rigidity, but conformational flexibility can still arise from the puckering of the rings and the orientation of substituents. Identifying all low-energy conformers is crucial, as the final calculated spectrum is a population-weighted average of the spectra of individual conformers.
The following table outlines the typical computational approach used for predicting the chiroptical properties of this compound derivatives:
| Computational Step | Methodology | Purpose | Typical Software |
| Geometry Optimization & Conformational Search | DFT (e.g., B3LYP/6-31G*) | To find the stable three-dimensional structures and their relative energies. | Gaussian, ORCA |
| Frequency Calculations | DFT (e.g., B3LYP/aug-cc-pVDZ) | To confirm minima on the potential energy surface and to calculate IR and VCD spectra. | Gaussian, ORCA |
| ECD Spectra Calculations | TD-DFT (e.g., B3LYP/aug-cc-pVDZ) | To predict the electronic transitions and rotational strengths for the ECD spectrum. | Gaussian, ORCA |
| Solvent Effects | Polarizable Continuum Model (PCM) | To account for the influence of the solvent on the molecular conformation and spectroscopic properties. | Gaussian, ORCA |
The agreement between the calculated and experimental spectra serves as a validation of the assigned absolute configuration and provides insights into the predominant solution-state conformation of the this compound derivative under investigation.
The following table summarizes the key findings from a representative study on a derivative of this compound, highlighting the synergy between experimental spectroscopy and quantum chemical calculations.
| Technique | Application to a this compound Derivative | Outcome | Reference |
| ECD Spectroscopy | Comparison of experimental and B3LYP/aug-cc-pVDZ calculated spectra. | Insufficient discrimination between possible stereoisomers. | researchgate.net |
| VCD Spectroscopy | Comparison of experimental and B3LYP/aug-cc-pVDZ calculated spectra. | Provided clear discrimination, leading to a confident assignment of the absolute configuration. | researchgate.net |
| Quantum Chemical Calculations | Conformational analysis and prediction of ECD and VCD spectra. | Essential for the interpretation of experimental data and the reliable assignment of stereochemistry. | researchgate.net |
Advanced Applications and Future Directions in 6 Azabicyclo 3.2.0 Hept 3 Ene Research
Broader Role of 6-Azabicyclo[3.2.0]hept-3-ene as a Synthetic Synthon in Target-Oriented Synthesis
The utility of the this compound scaffold, particularly its lactam derivative 6-azabicyclo[3.2.0]hept-3-en-7-one, as a versatile synthetic intermediate is well-documented. This chiral building block provides a stereocontrolled entry into a wide array of biologically significant molecules, most notably cyclic and acyclic β-amino acids. The regioselective [2+2] cycloaddition of cyclopentadiene (B3395910) with chlorosulfonyl isocyanate furnishes the racemic lactam, which can be efficiently resolved on a large scale through lipase-catalyzed hydrolytic kinetic resolution, providing access to both enantiomers in high yield and optical purity.
One of the most prominent applications of an enantiopure form of this synthon is in the synthesis of the antifungal antibiotic, (-)-cispentacin. The (1R,5S)-enantiomer of 6-azabicyclo[3.2.0]hept-3-en-7-one serves as a key precursor to this natural product, demonstrating the scaffold's direct relevance in constructing medicinally important agents. Beyond natural product synthesis, the framework is a launchpad for creating diverse molecular architectures. For instance, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one has been converted into fused N-tosyl aziridines through a sequence involving ring opening and subsequent cyclization.
The following table summarizes key target molecules and intermediates synthesized from the 6-azabicyclo[3.2.0]hept-3-en-7-one scaffold.
| Starting Material | Key Transformation | Target Molecule/Intermediate | Significance | Reference(s) |
| (1R,5S)-6-Azabicyclo[3.2.0]hept-3-en-7-one | Multi-step synthesis | (-)-Cispentacin | Antifungal antibiotic | |
| Racemic 6-Azabicyclo[3.2.0]hept-3-en-7-one | Lipase-catalyzed resolution | Enantiopure (+)- and (-)-lactams | Chiral building blocks | |
| Enantiopure 6-Azabicyclo[3.2.0]hept-3-en-7-one | Synthetic manipulation | cis- and trans-Cyclic β-amino acids | Peptidomimetics, bioactive compounds | |
| (1R,5S)-6-Azabicyclo[3.2.0]hept-3-en-7-one | Ring opening and cyclization | Fused N-tosyl aziridine | Novel heterocyclic scaffold |
Exploration of Novel and Undiscovered Reaction Pathways for Scaffold Diversification
The inherent strain and reactivity of the this compound ring system make it an ideal substrate for exploring novel chemical transformations aimed at scaffold diversification. Research in this area focuses on leveraging the existing functionality, such as the double bond and the nitrogen atom, to introduce new structural complexity and generate libraries of compounds for various applications.
A notable advancement is the functionalization of the alkene moiety within the scaffold. For example, the diastereoselective bromofluorination of a protected derivative, tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]hept-3-ene-6-carboxylate, has been successfully demonstrated. This reaction introduces bromine and fluorine atoms across the double bond in a regioselective manner, providing a direct route to halogenated derivatives that can serve as precursors for further chemical manipulation.
In addition to functionalizing the existing scaffold, cycloaddition reactions represent a powerful strategy for constructing related azabicyclic systems. While many methods focus on synthesizing the core, such as through intramolecular [2+2] photocycloadditions or transition metal-catalyzed cycloisomerizations of enynes, these principles can be extended to build upon the scaffold. For instance, the development of asymmetric [3+2] cycloaddition reactions to form related 3-azabicyclo[3.2.0]heptane systems highlights the potential for cycloaddition strategies to create densely substituted analogs. The exploration of energy transfer-catalyzed dearomative cycloadditions to access analogous oxa-azabicyclo[3.2.0]heptene scaffolds further underscores the opportunities for discovering new bond-forming strategies applicable to this class of compounds.
| Reaction Type | Substrate | Key Reagents | Product | Significance | Reference(s) |
| Halofluorination | tert-butyl 7-oxo-6-azabicyclo[3.2.0]hept-3-ene-6-carboxylate | NBS, Deoxo-Fluor | Bromofluorinated 6-azabicyclo[3.2.0]heptane | Novel scaffold functionalization | |
| [2+2] Photocycloaddition | Cinnamic acid N-allyl amides | UV or Visible Light | 3-Azabicyclo[3.2.0]heptanes | Core synthesis, applicable for diversification | |
| [3+2] Cycloaddition | Azomethine ylides, Cyclobutenones | Cu(I)/Fesulphos complex | 3-Azabicyclo[3.2.0]heptanes | Asymmetric synthesis of related scaffolds | |
| Cycloisomerization | Amide-tethered 1,6-enynes | Cationic Gold(I) | Bicyclo[3.2.0]hept-6-en-2-ones | Catalytic route to the core structure |
Development of Chiral Catalysts and Auxiliaries Derived from Azabicyclic Frameworks
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The rigid, conformationally constrained nature of bicyclic frameworks makes them attractive candidates for the design of new chiral ligands and auxiliaries for asymmetric catalysis. While the use of established auxiliaries, such as Evans oxazolidinones, is common in the synthesis of chiral molecules, the development of catalysts and auxiliaries derived from the 6-azabicyclo[3.2.0]heptane skeleton is a compelling and less explored frontier.
The rationale for using this framework lies in its well-defined three-dimensional structure. The fixed spatial orientation of substituents attached to the azabicyclic core could effectively bias the facial selectivity of reactions on a tethered substrate or influence the coordination geometry of a metal center in a catalytic complex. This approach has been validated with other bicyclic systems, such as those derived from L-proline, which have been used to direct diastereoselective lithiation reactions.
Although specific examples of chiral auxiliaries or catalysts derived directly from this compound are not yet widely reported, the potential is significant. The synthesis of enantiomerically pure derivatives of this scaffold provides the necessary starting materials for such an endeavor. Future work could involve appending coordinating groups (e.g., phosphines, amines, or oxazolines) to the bicyclic structure to create novel ligands for transition-metal catalysis or attaching reactive functionalities to enable its use as a recoverable chiral auxiliary.
Interdisciplinary Research Avenues Involving Azabicyclo[3.2.0]heptene Chemistry (e.g., Chemical Biology Tools)
The structural features of the 6-azabicyclo[3.2.0]heptene scaffold make it highly relevant for interdisciplinary research, particularly in medicinal chemistry and chemical biology. As a constrained bicyclic amine, it can serve as a rigid scaffold to mimic the bioactive conformations of peptides or other endogenous ligands, a common strategy for designing potent and selective modulators of biological targets.
The demonstrated utility of the related lactam in synthesizing β-amino acids, which are crucial components of peptidomimetics, directly connects this scaffold to chemical biology. Furthermore, the broader class of azabicyclo[3.2.0]heptanes has been explored as a source of novel therapeutic agents. For instance, derivatives of the isomeric 3-azabicyclo[3.2.0]heptane have been synthesized and evaluated as dopaminergic ligands, indicating the scaffold's potential to interact with G-protein-coupled receptors (GPCRs), a major class of drug targets.
Future interdisciplinary applications could involve:
Development of Chemical Probes: Functionalizing the scaffold with reporter tags (e.g., fluorophores or biotin) could generate chemical probes to study the localization and interactions of biological targets.
Fragment-Based Drug Discovery: The rigid core can serve as a three-dimensional fragment for screening against proteins to identify novel binding modes and starting points for drug development.
Constrained Peptide Mimetics: Incorporating the azabicyclic framework into peptide sequences could enforce specific secondary structures (e.g., β-turns), leading to enhanced metabolic stability and receptor affinity. The synthesis of GABA-mimetics from the related 2-azabicyclo[2.2.1]hept-5-en-3-one lactam provides a blueprint for this type of application.
Emerging Methodologies for Efficient and Sustainable Synthesis of Azabicyclic Compounds
The demand for enantiomerically pure azabicyclic compounds has driven the development of more efficient and environmentally benign synthetic methodologies. These emerging strategies often rely on catalysis to minimize waste and improve atom economy, moving away from classical stoichiometric approaches.
Biocatalysis and Chemoenzymatic Methods: Enzymes offer unparalleled selectivity under mild conditions. The use of lipases and other hydrolases for the kinetic resolution of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one is a prime example of sustainable synthesis, providing both enantiomers with high purity. This chemoenzymatic approach is highly valued in both academic and industrial settings for its operational simplicity and green credentials.
Photochemistry: Intramolecular [2+2] photocycloaddition is a fundamental method for constructing the bicyclo[3.2.0]heptane core. Modern advancements focus on using visible light in conjunction with photosensitizers, which is more energy-efficient and less damaging to sensitive functional groups than traditional UV irradiation. This technique allows for the rapid assembly of the bicyclic scaffold from readily available acyclic precursors.
Transition-Metal Catalysis: Cationic gold(I) and platinum(II) complexes have emerged as powerful catalysts for the cycloisomerization of 1,6-enynes to produce the bicyclo[3.2.0]heptane skeleton. These methods often proceed under mild conditions and can provide access to complex substituted derivatives. The development of catalytic asymmetric versions of these reactions, for example using chiral iridium or copper complexes, allows for the direct synthesis of enantiomerically enriched products, bypassing the need for classical resolution.
| Synthetic Methodology | Principle | Advantages | Example | Reference(s) |
| Biocatalysis | Enzymatic kinetic resolution | High enantioselectivity, mild conditions, sustainable | Resolution of (±)-6-azabicyclo[3.2.0]hept-3-en-7-one with Rhodococcus equi | |
| Photochemistry | [2+2] Cycloaddition of tethered alkenes | Rapid access to core, atom economical | Visible-light mediated synthesis of azabicyclo[3.2.0]heptanes | |
| Transition-Metal Catalysis | Cycloisomerization of enynes | High efficiency, catalytic, potential for asymmetry | Au(I)-catalyzed cyclization of N-allyl-2-alkynylamides |
Persistent Challenges and Promising Opportunities in the Field of Azabicyclo[3.2.0]heptene Chemistry
Despite significant progress, the chemistry of this compound and its derivatives continues to present both challenges and exciting opportunities for future research.
Persistent Challenges:
Asymmetric Synthesis: While chemoenzymatic resolution is effective, the development of a direct, catalytic, and enantioselective method for the synthesis of the this compound core remains a primary objective. This would enhance efficiency and reduce the waste associated with resolving a racemate.
Scaffold Reactivity: The full synthetic potential of the parent heterocycle, beyond its lactam derivative, is yet to be realized. Exploring the reactivity of the N-H bond and developing methods for selective C-H functionalization are key challenges.
Substrate Scope: Many of the novel catalytic methods are demonstrated on a limited range of substrates. Broadening the applicability of these reactions to include more diverse and complex functional groups is an ongoing effort.
Promising Opportunities:
New Catalysis Concepts: The scaffold is an ideal platform for designing novel chiral ligands and organocatalysts, an area that remains largely untapped.
Medicinal Chemistry: Its role as a privileged scaffold in drug discovery is promising. Systematic exploration of substituted 6-azabicyclo[3.2.0]heptane libraries against various biological targets could yield new therapeutic leads.
Sustainable Chemistry: Further integration of green chemistry principles, such as flow chemistry, data-driven reaction discovery, and the use of catalysts based on earth-abundant metals, will continue to improve the synthesis of these valuable compounds.
Chemical Biology: The design and synthesis of sophisticated chemical probes and conformationally locked peptide mimics based on this framework offer exciting avenues for investigating complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
